3-Amino-2,4,6-trimethyl-phenol
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Overview
Description
3-Amino-2,4,6-trimethyl-phenol is a compound with the CAS Number: 114960-27-9 . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H13NO/c1-5-4-6(2)9(11)7(3)8(5)10/h4,11H,10H2,1-3H3
. Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 136-138 degrees Celsius .Scientific Research Applications
Trimethyl Lock Mechanism
The trimethyl lock mechanism, which involves derivatives of o-hydroxydihydrocinnamic acid, such as 3-Amino-2,4,6-trimethyl-phenol, plays a significant role in molecular release. This mechanism is particularly relevant in the context of chemical biology, where it facilitates the rapid release of amino groups from amides in small-molecule drugs, peptides, and nucleic acids. The trimethyl lock conjugates are easy to synthesize, making them a versatile tool for research in chemical biology and related fields (Levine & Raines, 2012).
Hydrogen Bonding Studies
Research on hydrogen bonding in phenolic compounds, which are structurally similar to this compound, provides insights into biological systems. Phenol's ability to form hydrogen bonds in solution serves as a model for understanding biological interactions, particularly those involving amino acids like tyrosine in protein synthesis (Fedor & Toda, 2014).
Environmental Applications
In environmental science, amino-functionalized polymers derived from compounds like this compound are used for the extraction and analysis of phenolic compounds from environmental samples. These novel polymers, synthesized using sol-gel technology, show promise in the efficient extraction of chlorophenols, highlighting their potential in environmental monitoring and remediation efforts (Bagheri, Babanezhad, & Khalilian, 2008).
Antitumor Research
In the field of medicinal chemistry, derivatives of this compound, such as 3-phenoxy-1,4-diarylazetidin-2-ones, have been investigated for their antiproliferative properties against cancer cells. These compounds have shown promising results in disrupting microtubular structures in cancer cells, leading to cell cycle arrest and apoptosis, highlighting their potential as antitumor agents (Greene et al., 2016).
Catalysis and Synthesis
Compounds like this compound serve as ligands in the synthesis of cis-dioxomolybdenum(vi) complexes. These complexes have been explored for their catalytic activities, particularly in the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide, using tert-butyl hydroperoxide as an oxidant. This research demonstrates the utility of such compounds in catalysis and synthetic chemistry (Hossain et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-amino-2,4,6-trimethylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-4-6(2)9(11)7(3)8(5)10/h4,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWOSJTZLKAVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114960-27-9 |
Source
|
Record name | 3-amino-2,4,6-trimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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